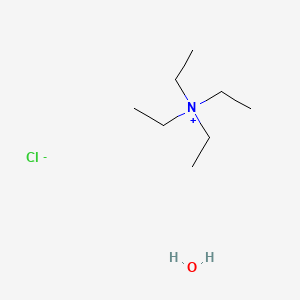

Tetraethylammonium chloride hydrate

説明

General Academic Context and Historical Perspectives in Scientific Investigations

The scientific investigation of tetraethylammonium (B1195904) (TEA) salts, including the chloride form, has a rich history, particularly in pharmacology and physiology. wikipedia.org Historically, tetraethylammonium was the first ganglionic blocker to be used clinically, marking a significant milestone in autonomic pharmacology. wikipedia.orgwikipedia.org Ganglionic blockers are agents that interrupt the transmission of nerve impulses at the ganglia of the autonomic nervous system. wikipedia.org This action made tetraethylammonium a subject of interest for applications such as inducing controlled hypotension in surgery and managing hypertensive crises, though it has been largely superseded by more specific drugs. drugbank.com

A pivotal aspect of its historical and ongoing academic interest is its ability to block potassium (K⁺) channels in various tissues. wikipedia.orgwikipedia.org This property was identified early in its research history and has made it an invaluable tool in neurobiology and physiology to study the function of these channels. wikipedia.orgnih.gov The ability of the tetraethylammonium ion to block K⁺ channels is thought to be related to its size, which is comparable to that of a hydrated potassium ion. wikipedia.org Early studies, such as those in the 1950s, investigated its effects on autonomic ganglionic blockade in the context of experimental neurogenic hypertension. nih.gov These foundational investigations established tetraethylammonium chloride as a key pharmacological research agent. drugbank.com

Significance as a Quaternary Ammonium (B1175870) Compound in Contemporary Research

Tetraethylammonium chloride hydrate (B1144303) belongs to the broad class of quaternary ammonium compounds (QACs), which are utilized in a multitude of applications, including as antimicrobials, preservatives, and antistatic agents. mdpi.comnih.gov QACs are characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This structural feature imparts properties such as high water solubility and stability. mdpi.com While many QACs are known for their biocidal properties, tetraethylammonium chloride's significance in contemporary research lies more in its specific interactions with biological and chemical systems. mdpi.comresearchgate.net

In modern chemical research, tetraethylammonium chloride is recognized for its utility as a phase-transfer catalyst . ontosight.ai This type of catalysis facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. princeton.eduwikipedia.org For instance, it has been shown to be an effective co-catalyst in the synthesis of diarylureas. wikipedia.org However, its effectiveness can vary compared to other tetraalkylammonium salts like tetraethylammonium bromide (TEAB) and tetraethylammonium iodide (TEAI) depending on the specific reaction. wikipedia.org

Another significant application is in the synthesis of zeolites . wikipedia.org Zeolites are microporous, aluminosilicate (B74896) minerals that have widespread applications as catalysts and adsorbents. In zeolite synthesis, tetraethylammonium ions can act as a template or structure-directing agent (SDA) during the hydrothermal crystallization process, guiding the formation of specific framework structures like zeolite beta. wikipedia.orgresearchgate.netacs.org

In the realm of neuroscience , tetraethylammonium chloride continues to be a crucial tool. It is widely used as a non-selective blocker of voltage-gated potassium channels to isolate and study other ion currents in excitable cells. medchemexpress.comtocris.comsigmaaldrich.com For example, it is used in electrophysiological recordings to block delayed rectifier K⁺ currents when studying the transient K⁺ current (Iₐ), which plays a role in neuronal firing frequency. nih.govnih.gov Recent research has also explored its effects on specific K⁺ channel subtypes, such as Kv2.1, providing insights into the mechanisms of ion channel inhibition. elifesciences.org

The table below summarizes some of the key research applications of tetraethylammonium chloride.

| Research Area | Specific Application | Key Finding/Use | Citation |

|---|---|---|---|

| Pharmacology/Physiology | Potassium (K⁺) Channel Blocker | Non-selectively blocks various K⁺ channels, enabling the study of ion channel function and other currents. | wikipedia.orgwikipedia.orgmedchemexpress.com |

| Pharmacology/Physiology | Ganglionic Blockade | Historically used to block neural transmission in autonomic ganglia. | wikipedia.orgwikipedia.org |

| Organic Synthesis | Phase-Transfer Catalyst | Facilitates reactions between reactants in different phases, for example, in the synthesis of diarylureas. | wikipedia.orgchemkente.com |

| Materials Science | Zeolite Synthesis | Acts as a structure-directing agent in the hydrothermal synthesis of zeolites like zeolite beta. | wikipedia.orgresearchgate.net |

| Neuroscience | Electrophysiology | Used to isolate specific ion currents (e.g., Iₐ) by blocking other potassium currents. | nih.govnih.gov |

| Electrochemistry | Supporting Electrolyte | Maintains electrical conductivity in electrochemical cells for techniques like cyclic voltammetry. | chemkente.com |

The physical and chemical properties of tetraethylammonium chloride and its monohydrate form are detailed in the table below.

| Property | Value (Anhydrous) | Value (Monohydrate) | Citation |

|---|---|---|---|

| Chemical Formula | C₈H₂₀ClN or [N(C₂H₅)₄]Cl | C₈H₂₂ClNO | wikipedia.orgnih.gov |

| Molar Mass | 165.70 g/mol | 183.72 g/mol | nih.govsigmaaldrich.com |

| Appearance | Hygroscopic, colorless/white crystalline solid | wikipedia.orgthermofisher.com | |

| Synonyms | TEAC, TEA chloride, N,N,N-Triethylethanaminium chloride | wikipedia.orgthomassci.com | |

| CAS Number | 56-34-8 | wikipedia.org |

Structure

2D Structure

特性

IUPAC Name |

tetraethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALLTGJPWMIDPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583384 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68696-18-4 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for Tetraethylammonium Chloride Hydrate

Alkylation Reactions for Tetraethylammonium (B1195904) Halide Salts

The fundamental method for producing tetraethylammonium halides, including the chloride salt, is through the alkylation of triethylamine. wikipedia.orgwikiwand.com This reaction, known as the Menshutkin reaction, involves treating triethylamine with an ethyl halide. wikipedia.orgchemguide.co.uk Specifically for tetraethylammonium chloride, triethylamine is reacted with ethyl chloride. wikipedia.org

The reaction proceeds as follows: (CH₃CH₂)₃N + CH₃CH₂Cl → [(CH₃CH₂)₄N]⁺Cl⁻

This process is a standard and effective route for synthesizing tetraethylammonium salts. wikipedia.org The resulting product is a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four ethyl groups, and the positive charge is balanced by a chloride anion. chemguide.co.uk While the reaction is straightforward, subsequent purification steps are often necessary to isolate the desired product from any unreacted starting materials or byproducts.

Optimized Synthesis Routes for High-Purity Tetraethylammonium Chloride Hydrate (B1144303)

Achieving high purity is crucial for many applications of tetraethylammonium chloride. Optimized synthesis routes focus on maximizing yield and product purity while minimizing reaction time and environmental impact. One patented method describes an efficient preparation of high-purity (≥99%) tetraethylammonium chloride by reacting triethylamine and ethyl chloride in a polar solvent under controlled conditions. google.com

This optimized process involves:

Solvent: Using a polar solvent such as acetonitrile (B52724). google.com

Controlled Conditions: Applying specific temperatures and pressures to accelerate the reaction. For instance, reacting the components at 140°C under a pressure of 1-2 MPa significantly shortens the reaction time to as little as 1-4 hours, compared to older methods that could take 20-48 hours. google.com

Purification: The product crystallizes upon cooling and can be separated by filtration and then dried under a vacuum. google.com

This approach not only enhances production capacity and reduces energy consumption but also improves the final product's purity. google.com Traditional methods often required longer reaction times and sometimes used hazardous solvents like benzene, making these optimized routes more efficient and safer. google.com

| Parameter | Traditional Method (Example 1) | Traditional Method (Example 2) | Optimized High-Purity Method |

|---|---|---|---|

| Solvent | Acetone or Acetonitrile | Benzene | Acetonitrile |

| Temperature | 100°C | Reflux | 140°C |

| Pressure | Not specified (Autoclave) | Atmospheric | 1-2 MPa |

| Reaction Time | 48 hours | 20-24 hours | 1-4 hours |

| Yield | Not specified | Not specified | up to 99.1% |

Preparation of Hydrated Forms: Monohydrate and Tetrahydrate

Tetraethylammonium chloride is known to exist as two stable hydrates: a monohydrate (TEAC·H₂O) and a tetrahydrate (TEAC·4H₂O). wikipedia.orgwikiwand.com The formation of these hydrated forms depends on the crystallization conditions, particularly the presence of water.

The crystal structures of both the monohydrate and the tetrahydrate have been determined. wikipedia.org Detailed procedures for preparing large, prismatic crystals of the monohydrate have been described. wikipedia.org Purification methods to obtain the hydrated salt often involve recrystallization from various solvent systems. For instance, tetraethylammonium chloride hydrate can be crystallized from ethanol (B145695) by adding diethyl ether, or from warm water by the addition of ethanol and diethyl ether. chemicalbook.com Another method involves using a mixture of acetone, dichloromethane, and hexane. chemicalbook.com It is important to note that heating freshly purified tetraethylammonium chloride monohydrate can lead to a Hofmann elimination reaction, forming small amounts of triethylamine hydrochloride. wikipedia.org

Green Chemistry Approaches in Tetraethylammonium Chloride Synthesis

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. In the context of tetraethylammonium chloride synthesis, green chemistry principles are applied to reduce waste, lower energy consumption, and avoid hazardous substances. google.com

A key green approach in an optimized synthesis method is the recycling of the reaction solvent. After the high-purity tetraethylammonium chloride product is crystallized and filtered out, the remaining mother liquor, which contains the solvent and any unreacted materials, can be directly reused in the next synthesis batch without additional treatment. google.com This "zero discharge" process significantly reduces waste and lowers production costs, aligning with the principles of green chemistry. google.com

Furthermore, the optimization of reaction conditions, such as increasing the pressure to shorten reaction times, leads to reduced energy consumption and a smaller environmental footprint. google.com By replacing hazardous solvents like benzene with safer alternatives such as acetonitrile, the process becomes more environmentally benign. google.com The use of tetraethylammonium salts as solid, easy-to-handle precursors for gaseous olefins like ethylene in C-H alkylation reactions also represents a green advantage by improving operational safety. rsc.org

Crystallographic and Molecular Structural Elucidation of Tetraethylammonium Chloride Hydrate

Single-Crystal X-ray Diffraction Analyses of Hydrated Forms

Tetraethylammonium (B1195904) chloride (TEAC) is known to form stable crystalline hydrates, with the monohydrate and tetrahydrate being particularly well-characterized. wikipedia.org The crystal structures of these hydrates have been determined using single-crystal X-ray diffraction, providing detailed insights into their three-dimensional arrangements.

The crystal structure of tetraethylammonium chloride monohydrate (TEAC·H₂O) has been elucidated through single-crystal X-ray diffraction. wikipedia.org This analysis reveals the precise arrangement of the tetraethylammonium cations, chloride anions, and water molecules within the crystal lattice. The structure is characterized by a network of hydrogen bonds involving the water molecules and chloride ions. Further details on the crystallographic parameters are available from studies that have determined its structure. wikipedia.org

Table 1: Crystallographic Data for Tetraethylammonium Chloride Monohydrate (TEAC·H₂O)

| Parameter | Value |

|---|---|

| Formula | C₈H₂₂ClNO |

| Molecular Weight | 183.72 g/mol |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| Z | Data not available in search results |

| Reference | cymitquimica.comnih.gov |

The tetrahydrate form, TEAC·4H₂O, presents a more complex and open structure. Its crystals are orthorhombic, belonging to the space group Ccca. researchgate.net The structure is distinguished by an anionic host lattice formed by the interconnection of (H₂O)₄Cl⁻ tetrahedra through hydrogen bonds. This arrangement creates two open linear channel systems that accommodate the ordered tetraethylammonium cations. researchgate.net

Table 2: Crystallographic Data for Tetraethylammonium Chloride Tetrahydrate (TEAC·4H₂O)

| Parameter | Value |

|---|---|

| Formula | C₈H₂₈ClNO₄ |

| Crystal System | Orthorhombic |

| Space Group | Ccca |

| Unit Cell Dimensions | a = 19.104(3) Å, b = 23.084(4) Å, c = 13.330(3) Å |

| Z | 16 |

| Final R Factor | 0.080 for 1516 observed reflections |

| Reference | researchgate.net |

The tetraethylammonium cation can also be incorporated into more complex host structures, such as silicate (B1173343) heteronetwork clathrates and polyhedral clathrate hydrates. A study on (NEt₄)₆[Si₆O₁₅]·40.8H₂O revealed the cation's role within a double three-ring silicate heteronetwork. researchgate.net In these structures, the silicate anions and water molecules form a host framework with cavities that encapsulate the tetraethylammonium cations. researchgate.netrsc.org Another example is NEt₄OH·9H₂O, a polyhedral clathrate hydrate (B1144303) where the cation is enclosed in a cage-like water structure. researchgate.net These complex structures highlight the versatility of the tetraethylammonium cation in templating the formation of various crystalline lattices.

Conformational Isomerism of the Tetraethylammonium Cation in Hydrates and Solutions

The tetraethylammonium cation exhibits rotational isomerism, existing in different conformations in both solid-state hydrates and aqueous solutions. researchgate.net This isomerism arises from the rotation around the C-C and C-N bonds of the ethyl groups.

Two primary conformations of the tetraethylammonium cation have been identified: the all-trans (tt.tt), often referred to as the "Greek cross," and the trans-gauche (tg.tg), or "Nordic cross". researchgate.net Raman spectroscopy has been a key technique in distinguishing between these two rotamers, as they exhibit distinct spectral signatures. researchgate.netjst.go.jp In the solid state, the specific conformation adopted by the cation is dependent on the crystal structure and the local packing effects influenced by the counter-anion. researchgate.net Studies have indicated that the all-trans (tt.tt) conformation is generally more stable than the trans-gauche (tg.tg) conformation by approximately 4.1 kJ mol⁻¹, a value characteristic of two trans-gauche rotations. researchgate.net

The equilibrium between the tt.tt and tg.tg conformers in aqueous solutions is sensitive to changes in pressure and concentration. nih.gov Raman spectroscopy studies have shown that increasing pressure favors the tt.tt conformer, as indicated by a negative partial molar volume difference (ΔV(tg.tg → tt.tt)). nih.gov This suggests that the tt.tt conformer has a smaller volume, which is attributed to a larger molecular volume contribution. nih.gov

The concentration of the salt also plays a crucial role. At lower concentrations (e.g., R = 19, where R is the moles of water per mole of salt), hydrophobic hydration is dominant, which appears to favor the tt.tt conformer. nih.gov As the concentration increases (e.g., R = 4), the nature of hydration changes, and ion-ion interactions become more significant, leading to a larger fraction of the tg.tg conformer. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Tetraethylammonium chloride | TEAC |

| Tetraethylammonium chloride monohydrate | TEAC·H₂O |

| Tetraethylammonium chloride tetrahydrate | TEAC·4H₂O |

| Tetraethylammonium hydroxide (B78521) nonahydrate | NEt₄OH·9H₂O |

Spectroscopic Characterization and Intermolecular Interactions in Tetraethylammonium Chloride Hydrate Systems

Vibrational Spectroscopic Investigations: Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and interactions within tetraethylammonium (B1195904) chloride hydrate (B1144303). These methods are sensitive to the vibrational modes of molecules, offering detailed information about their local environment and bonding.

Hydration Structure Analysis through Infrared and Raman Spectroscopy

The hydration structure of the tetraethylammonium (TEA⁺) cation in aqueous solutions has been a subject of significant research, with Raman spectroscopy being a particularly effective method for these investigations. iaea.orgresearchgate.netnih.gov Studies have shown that the hydration structure is intricately linked to the conformational equilibrium of the TEA⁺ ion. iaea.orgresearchgate.net The TEA⁺ ion can exist in different conformations, notably the trans-trans (tt) and trans-gauche (tg) forms.

Research indicates that at a molar ratio of R=19 (moles of water/moles of salt), the water molecules surrounding the TEA⁺ ions primarily form a hydrophobic hydration structure. nih.gov This hydrophobic hydration appears to favor the tt conformer over the tg conformer. researchgate.netnih.gov However, as the concentration of the salt increases (e.g., to R=4), the hydrophobic hydration structure breaks down and is replaced by a different type of hydration where the medium hydrogen-bond component becomes dominant. nih.gov This shift is attributed to the increase in ion-ion interactions at lower water content, which in turn induces a larger fraction of the tg conformer. nih.gov

The nature of the anion also plays a role in the hydration state. Comparative studies between tetraethylammonium chloride (TEAC) and tetraethylammonium bromide (TEABr) have shown that the changes in the water state as a function of concentration are more significant in the bromide solution. researchgate.net This suggests that the smaller ionic radius of the chloride ion, compared to the bromide ion, influences the hydration state around the TEA⁺ cation and consequently affects its conformational stability. researchgate.net

Low-frequency Raman spectroscopy has also been employed to study the intermolecular interactions in tetrabutylammonium (B224687) and tetrabutylphosphonium (B1682233) salt hydrates, providing analogous insights that can be extended to TEAC systems. mdpi.com These studies reveal Raman peaks in three distinct wavenumber regions. A peak around 200 cm⁻¹, attributed to the O-O stretching vibration between water molecules, appears at a lower wavenumber in tetrabutylammonium chloride (TBAC) hydrate, indicating specific interactions within the hydration shell. mdpi.com

Hydrogen Bonding Interactions within Water-Chloride Ion Clusters in Hydrates

Infrared spectroscopy has been instrumental in studying the hydrogen bonding within water-chloride ion clusters in tetraethylammonium chloride hydrate. acs.orgacs.org These studies provide direct evidence of the interactions between water molecules and the chloride anion. The crystal structure of TEAC monohydrate has been determined, revealing the specific arrangement of the water molecule in relation to the chloride ion. wikipedia.org

The formation of a planar (H₂O·F⁻)₂ cluster has been observed in related tetraalkylammonium fluoride (B91410) monohydrates, suggesting that similar well-defined water-anion clusters can exist in TEAC hydrates. wikipedia.org The vibrational spectra of these hydrates provide a signature of the hydrogen bonding environment. For instance, the O-H stretching frequencies of the water molecules are sensitive to the strength of the hydrogen bonds they form with the chloride ions.

Raman difference spectroscopy with simultaneous curve fitting (Raman-DS-SCF) is a powerful technique for quantitatively extracting the vibrational response of water molecules in the hydration shell of ions. mdpi.com This method has been used to study the hydration shells of various ions, revealing details about the hydrogen-bond structural features. mdpi.com For high-charge-density anions, the hydration water spectrum shows enhanced absorption in the low-frequency region of the OH stretch, indicating strong hydrogen bonding between the water and the anion. mdpi.com While specific data for chloride in the context of TEAC hydrates using this exact technique is not detailed in the provided results, the methodology is directly applicable.

The following table summarizes the key vibrational modes and their assignments in tetraalkylammonium halide hydrate systems, which are relevant for understanding the interactions in TEAC hydrate.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| O-H Stretching | 3200-3600 | Hydrogen-bonded water molecules | scialert.net |

| C-H Stretching (Alkane) | 2850-3000 | CH₂ and CH₃ groups of TEA⁺ | scialert.net |

| O-O Stretching (Lattice) | ~200 | Intermolecular vibration between water molecules | mdpi.com |

| C-N Stretching | 2210-2260 | Skeletal vibration of the TEA⁺ cation | scialert.net |

Functional Group Analysis via Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule. scialert.net In the context of this compound, FTIR spectra provide characteristic absorption bands for the tetraethylammonium cation and the water of hydration. nih.gov

The FTIR spectrum of TEAC hydrate, typically recorded using a KBr wafer or Attenuated Total Reflectance (ATR) technique, shows prominent peaks corresponding to the various vibrational modes of the TEA⁺ cation. nih.gov These include the stretching and bending vibrations of the C-H bonds in the ethyl groups and the skeletal vibrations of the C-N bonds.

The presence of water of hydration is clearly indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydrogen-bonded water molecules. scialert.net The position and shape of this band can provide information about the strength and nature of the hydrogen bonding environment of the water molecules within the crystal lattice.

A study on a related compound, β-[(C₂H₅)₄N][(CH₃)₄N]ZnCl₄, reported detailed IR assignments for the tetraethylammonium cation, which are transferable to the analysis of TEAC hydrate spectra. researchgate.net

The table below presents typical FTIR absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode | Reference |

| O-H (Water) | 3200-3600 (broad) | Stretching | scialert.net |

| C-H (Alkane) | 2850-3000 | Stretching | scialert.net |

| N-C | ~998 | Stretching | researchgate.net |

| C-C | ~899 | Stretching | researchgate.net |

Near-Infrared Spectroscopic Analysis of Water Interactions

Near-infrared (NIR) spectroscopy, which probes overtones and combination bands of fundamental vibrations, offers a unique window into molecular interactions, particularly those involving water. mdpi.comnih.gov This technique is highly sensitive to changes in the hydrogen-bonding network of water. mdpi.comnih.gov

Effects on Water Chromophores in Aqueous Solutions

The presence of solutes like tetraethylammonium chloride in water affects the NIR spectrum of water, which acts as a chromophore. dntb.gov.ua The NIR spectrum of water is characterized by two main absorption regions: the first overtone of the O-H stretching vibration (νs + νas) and a combination band (νas + δ). nih.gov Changes in these bands upon the addition of TEAC provide insights into the perturbation of the water structure.

Studies on aqueous solutions of ionic liquids have shown that the fingerprints of different states of water association can be clearly distinguished in the NIR spectra. nih.gov The hydrophilicity of the anion plays a significant role in determining the nature of these interactions. nih.gov In the case of TEAC, the chloride ion's interaction with water molecules will influence the NIR spectrum.

Research using a technique called "1-propanol probing methodology" has been applied to study the effects of tetraalkylammonium cations on water structure, providing a framework for interpreting NIR data. dntb.gov.ua

Probing Hydrophilic and Hydrophobic Contributions in Hydration

NIR spectroscopy is a valuable tool for distinguishing between hydrophilic and hydrophobic interactions in hydration. mdpi.comnih.gov The tetraethylammonium cation is known for its hydrophobic character due to the ethyl groups, while the chloride anion is hydrophilic. This dual nature makes the hydration of TEAC a complex phenomenon.

The NIR spectra of water in the presence of polymers with varying hydrophobicity have been studied, revealing trends associated with the chemical nature of the polymer. mdpi.comnih.gov These studies demonstrate that even highly hydrophobic substances cause measurable changes in the NIR spectrum of water. nih.gov In the case of TEAC, the hydrophobic ethyl groups of the TEA⁺ cation will interact with water differently than the hydrophilic chloride anion.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural and dynamic properties of molecules in solution. In the context of this compound, NMR studies, particularly ¹H and ¹³C NMR, provide detailed insights into the behavior of the tetraethylammonium (TEA⁺) cation in different solvent environments. These studies are crucial for understanding the intermolecular interactions that govern the compound's properties.

¹H and ¹³C NMR Chemical Shift Analysis in Binary Solvent Systems

The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei within the tetraethylammonium (TEA⁺) cation are sensitive to the surrounding solvent environment. Analysis of these shifts in binary solvent systems, typically aqueous mixtures with organic solvents, reveals detailed information about preferential solvation and intermolecular interactions.

A study on the solvation structures of the TEA⁺ ion in aqueous binary solvents with ethanol (B145695) (EtOH), 2,2,2-trifluoroethanol (B45653) (TFE), and acetonitrile (B52724) (AN) provides valuable data. The ¹H and ¹³C NMR chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the TEA⁺ cation were measured as a function of the mole fraction of the organic solvent (xₒₛ). acs.org

The variations in chemical shifts indicate changes in the local magnetic field experienced by the nuclei, which are influenced by the surrounding solvent molecules. For instance, in the EtOH/water and TFE/water mixtures, the ¹H chemical shifts of both the methylene and methyl protons of TEA⁺ shift to a lower frequency (upfield) as the mole fraction of the organic solvent increases. acs.org This upfield shift is attributed to the magnetic anisotropy effect of the C-C and C-O bonds of the neighboring alcohol molecules. acs.org

In contrast, the ¹³C chemical shifts for the methylene and methyl carbons exhibit a downfield shift with an increasing mole fraction of EtOH and TFE. acs.org This is explained by the polarization of the C-H bonds within the TEA⁺ cation. The electron-withdrawing oxygen atoms of the alcohol molecules pull electron density away from the protons, leading to a deshielding effect on the adjacent carbon atoms. acs.org

In the acetonitrile/water system, the ¹H chemical shifts show a slight upfield shift, while the ¹³C chemical shifts display a more pronounced downfield shift with increasing acetonitrile concentration. acs.org This behavior is influenced by the electrostatic interactions and dipole-dipole interactions between the TEA⁺ cation and the surrounding solvent molecules. acs.org

The following interactive tables summarize the observed trends in ¹H and ¹³C NMR chemical shifts for the tetraethylammonium cation in different binary solvent systems.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Tetraethylammonium (TEA⁺) in Binary Solvent Systems acs.org

| Solvent System | Mole Fraction (xₒₛ) | Methylene (-CH₂) | Methyl (-CH₃) |

| EtOH/H₂O | 0.0 | 3.20 | 1.25 |

| 0.2 | 3.15 | 1.20 | |

| 0.4 | 3.10 | 1.15 | |

| 0.6 | 3.05 | 1.10 | |

| 0.8 | 3.00 | 1.05 | |

| TFE/H₂O | 0.0 | 3.20 | 1.25 |

| 0.2 | 3.18 | 1.23 | |

| 0.4 | 3.16 | 1.21 | |

| 0.6 | 3.14 | 1.19 | |

| AN/H₂O | 0.0 | 3.20 | 1.25 |

| 0.2 | 3.19 | 1.24 | |

| 0.4 | 3.18 | 1.23 | |

| 0.6 | 3.17 | 1.22 | |

| 0.8 | 3.16 | 1.21 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Tetraethylammonium (TEA⁺) in Binary Solvent Systems acs.org

| Solvent System | Mole Fraction (xₒₛ) | Methylene (-CH₂) | Methyl (-CH₃) |

| EtOH/H₂O | 0.0 | 52.5 | 7.5 |

| 0.2 | 52.8 | 7.8 | |

| 0.4 | 53.1 | 8.1 | |

| 0.6 | 53.4 | 8.4 | |

| 0.8 | 53.7 | 8.7 | |

| TFE/H₂O | 0.0 | 52.5 | 7.5 |

| 0.2 | 52.7 | 7.7 | |

| 0.4 | 52.9 | 7.9 | |

| 0.6 | 53.1 | 8.1 | |

| AN/H₂O | 0.0 | 52.5 | 7.5 |

| 0.2 | 52.9 | 7.9 | |

| 0.4 | 53.3 | 8.3 | |

| 0.6 | 53.7 | 8.7 | |

| 0.8 | 54.1 | 9.1 |

Computational Chemistry Approaches to Tetraethylammonium Chloride Hydrate Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, electronic properties, and spectroscopic features of molecules and materials. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional that balances accuracy and computational cost for a broad range of systems, including organic and inorganic compounds. nih.gov

DFT calculations are instrumental in analyzing the intricate interactions within ion pairs and quantifying phenomena like charge transfer. In mixtures of quaternary ammonium (B1175870) chlorides, such as those containing tetramethylammonium (B1211777) and tetraethylammonium (B1195904), significant deviations from ideal thermodynamic behavior have been observed. nih.gov This behavior is attributed to a synergetic sharing of the chloride ions. nih.gov

Molecular simulations suggest that a transfer of chloride ions occurs from the larger cation, which has a more dispersed charge (like tetraethylammonium), to the smaller, less sterically hindered cation (like tetramethylammonium). nih.gov This rearrangement leads to an energetic stabilization of the components in the mixture. nih.gov DFT can be used to model the electronic structure of these ion pairs, calculating the distribution of electron density and quantifying the degree of charge transfer between the anionic chloride and the cationic tetraethylammonium species. This analysis helps to rationalize the stability and behavior of such systems. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govresearchgate.net This technique calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov

For ionic systems like tetraethylammonium chloride, TD-DFT can predict absorption bands that arise from charge-transfer (CT) phenomena. mdpi.comresearchgate.net In a CT transition, an electron is excited from a molecular orbital localized primarily on one part of the system (e.g., the chloride anion) to an orbital centered on another part (e.g., the tetraethylammonium cation). mdpi.com The accuracy of these predictions depends on factors such as the choice of the exchange-correlation functional, the basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.com By simulating the UV-Vis spectrum, researchers can gain insight into the electronic transitions that are fundamental to the compound's properties. mdpi.comresearchgate.net

DFT calculations provide a nanoscopic view of how ionic liquids, including quaternary ammonium salts, can act as corrosion inhibitors. elsevierpure.com The inhibition process is thought to begin with the adsorption of the ionic liquid onto a metal or metal oxide surface. elsevierpure.com DFT can be used to calculate the adsorption energies and identify the most stable adsorption configurations. elsevierpure.comresearchgate.net

Table 1: Key DFT-Calculated Descriptors for Corrosion Inhibition Analysis This table is generated based on descriptive data from the provided text.

| Descriptor | Symbol | Significance in Inhibition Mechanism |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability of a molecule to donate electrons to the vacant d-orbitals of a metal surface. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability of a molecule to accept electrons from the metal surface. |

| Energy Gap | ΔE = ELUMO - EHOMO | A lower energy gap can imply higher reactivity of the molecule, affecting its interaction with the surface. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. The difference in electronegativity between the inhibitor and the surface influences charge transfer. elsevierpure.com |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. elsevierpure.com |

| Number of Transferred Electrons | ΔN | Quantifies the electrons transferred from the inhibitor to the surface (or vice versa), indicating the nature of the bond formed. elsevierpure.com |

Molecular Dynamics (MD) Simulations of Hydration Shells and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.orgnih.gov For tetraethylammonium chloride hydrate (B1144303), MD simulations offer unparalleled spatial and temporal resolution to study the structure and dynamics of the hydration shell and the interactions between ions and water molecules in solution. rsc.orgscite.ai These simulations typically employ force fields, such as CHARMM, to define the potential energy of the system and govern the interactions between particles. nih.gov

MD simulations provide detailed insight into the arrangement of water molecules around the tetraethylammonium (TEA) cation. rsc.orgresearchgate.net Unlike simple spherical ions, the hydration of tetraalkylammonium (TAA) ions is characterized by an unusual tangential orientation of the surrounding water molecules. researchgate.net This arrangement, sometimes referred to as "hydrophobic hydration," contrasts with the more radial orientation of water around simple alkali cations. researchgate.net

Simulations using radial distribution functions (RDFs) show that for tetramethylammonium (a smaller analogue of TEA), water oxygen atoms and chloride counterions tend to be located near the faces of the cation's tetrahedral structure, rather than at its corners or edges. cas.cz Ab initio MD, a more computationally intensive method, can be used to benchmark classical force field simulations and provide a more accurate three-dimensional picture of the hydration structure. rsc.orgcas.cz These studies reveal how the size and shape of the cation impose constraints on the hydrogen-bonding network of the surrounding water. cas.cz

Table 2: Summary of Hydration Shell Characteristics for Tetraalkylammonium (TAA) Cations from MD Simulations This table is generated based on descriptive data from the provided text.

| Feature | Description |

|---|---|

| Water Orientation | Water molecules adopt a tangential orientation around TAA ions, with the water dipole moment vector nearly perpendicular to the vector connecting the cation center and the water oxygen. researchgate.net |

| Hydration Type | Often referred to as "hydrophobic hydration," though even thermodynamically hydrophilic TAA ions like tetramethylammonium exhibit this feature. researchgate.net |

| Spatial Distribution | Water molecules and counterions preferentially locate near the faces of the tetrahedral cation structure, avoiding the corners. cas.cz |

| Force Field Sensitivity | Certain aspects of the hydration structure show little dependence on the force field used, while others, like ion-ion correlations, can be more sensitive. rsc.orgnih.gov |

MD simulations are crucial for investigating the complex network of ion-ion and ion-water interactions in aqueous solutions of tetraethylammonium chloride. researchgate.netrsc.org The simulations can probe these interactions across a wide range of concentrations. rsc.org

Studies on similar tetraalkylammonium halides show that the interactions are distinct from those in simple alkali halide solutions. researchgate.net For instance, while cation-cation aggregation driven by hydrophobicity is not strongly supported by some simulation and experimental data, the simulations do reveal instances where adjacent cations are not separated by water. researchgate.net The interaction between the cation and the chloride counterion is also a key feature. In mixtures, chloride ions may be preferentially shared with smaller, less shielded cations. nih.gov When comparing the atomistic model of a TAA ion to a simple charged sphere, the counterions adopt a different geometry, highlighting the importance of the cation's specific structure in dictating ion-ion interactions. cas.cz These detailed interaction profiles, derived from MD simulations, are essential for understanding the macroscopic properties of the solution.

Analysis of Aggregation Phenomena in Aqueous Solutions

The aggregation of ions and molecules in aqueous solutions is a fundamental process relevant to various chemical and biological systems. For quaternary ammonium salts like Tetraethylammonium Chloride (TEAC), the interplay between hydrophobic effects of the ethyl groups and the electrostatic interactions of the charged headgroup and its counter-ion dictates their behavior in water. While extensive research exists on the aggregation of long-chain surfactants, which form distinct micelles above a critical micelle concentration (CMC), the aggregation of smaller, more symmetric ions like tetraethylammonium (TEA+) is more subtle. wikipedia.org

Computational molecular dynamics (MD) simulations serve as a powerful tool to investigate the microscopic details of these interactions. nih.gov Such simulations can predict the propensity of small molecules to self-associate by tracking their distribution in an aqueous environment over time. nih.gov For tetraalkylammonium halides, MD studies have been employed to probe ion hydration, dynamics, and ion-ion interactions across various concentrations. rsc.org Studies on the related tetramethylammonium (TMA+) and tetrabutylammonium (B224687) (TBA+) cations show that hydrophobicity-driven aggregation is not always a dominant feature, particularly for smaller cations like TMA+. rsc.orgresearchgate.net Instead, the solution structure is often characterized by well-hydrated ions, with ion-ion pairing and more complex, labile hydrate structures becoming significant at higher concentrations. rsc.orgscispace.com

For the TEA+ cation specifically, its behavior is intermediate between the smaller TMA+ and larger tetra-alkylammonium ions. While it is not expected to form well-defined micelles in the classical sense due to its limited hydrophobicity, computational studies suggest that solute-solute interactions and solution inhomogeneity are significant. rsc.org The process is often a gradual one, beginning with the formation of ion pairs or smaller oligomers that may grow as concentration increases. nih.gov The concentration at which these initial clusters form is sometimes referred to as the critical aggregation concentration (CAC), which can be orders of magnitude lower than a classical CMC. researchgate.net

Various computational and experimental techniques are used to characterize this aggregation behavior.

Interactive Table 1: Methods for Analyzing Aggregation Phenomena in Aqueous Solutions

This table summarizes common techniques used to study the self-assembly of ionic species in water.

| Technique | Principle | Typical Output/Information | Relevant Findings for Quaternary Ammonium Salts |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Radial distribution functions, cluster analysis, potential of mean force. | Provides insight into ion-ion and ion-water interactions, showing a lack of strong, hydrophobically-driven aggregation for small cations like TMA+. nih.govrsc.org |

| Conductivity Measurements | Measures the solution's ability to conduct electricity, which changes upon aggregate formation. | A break in the conductivity vs. concentration plot indicates the CMC or CAC. | Used to determine the CAC/CMC for various surfactants and ionic liquids. nih.govresearchgate.net |

| Surface Tension Measurements | Measures the tension at the air-water interface, which decreases until aggregates form. | A plateau in the surface tension vs. concentration plot indicates the CMC. | A primary method for determining the CMC of surfactants. wikipedia.orgnih.gov |

| Fluorescence Spectroscopy | Uses fluorescent probes that change their spectral properties when incorporated into aggregates. | Changes in fluorescence intensity or wavelength can signal the CAC/CMC. researchgate.netnih.gov | Can detect the formation of early-stage aggregates and micelle-like structures. researchgate.net |

| Small-Angle Neutron Scattering (SANS) | Measures how neutrons are scattered by a material to determine the size and shape of nanoscale structures. | Provides direct information on the size, shape, and structure of aggregates. | Confirms the formation of different hydrate structures and the possibility of various water molecule orientations around cations. scispace.com |

Ab Initio Molecular Dynamics for Hydration Structure Benchmarking

While classical molecular dynamics (MD) simulations are invaluable, their accuracy is fundamentally limited by the quality of the underlying force fields—a set of parameters that approximates the potential energy of the system. For complex interactions, such as those involving ion hydration where polarization and charge transfer effects can be significant, these force fields may not fully capture the physics. Ab initio molecular dynamics (AIMD) offers a more rigorous approach by calculating the interatomic forces "from first principles" using quantum mechanics (specifically, methods like Density Functional Theory) at each step of the simulation. acs.orgnih.govrsc.org Although computationally expensive, AIMD is considered a benchmark for validating and refining classical force fields and for providing a more accurate description of chemical environments, such as the hydration structure around an ion. nih.govnih.gov

Studies on the hydration of the closely related tetramethylammonium (TMA) cation highlight the critical role of AIMD. nih.gov Neutron scattering experiments on concentrated TMA solutions, when interpreted with classical MD, could not definitively discriminate between different possible hydration patterns. However, using AIMD to examine the three-dimensional hydration structure provided a benchmark that helped to assess and improve the force field parameters. nih.gov The AIMD simulations revealed nuances in the hydration shell that were not captured by standard classical models, demonstrating that AIMD is a significant aid in determining the correct hydration structure where experimental techniques alone have limitations. nih.gov

For the tetraethylammonium (TEA+) cation, AIMD simulations have been used to elucidate its role in complex aqueous environments, such as during the initial stages of zeolite synthesis. acs.orgresearchgate.net These simulations, which explicitly model the water molecules, show that the TEA+ ion is crucial in controlling the reactivity and formation of different silicate (B1173343) oligomers. acs.orgresearchgate.net The calculations provide detailed free-energy profiles for reaction pathways, showing how the presence of the hydrated TEA+ cation influences the energy barriers of these reactions. acs.org An important finding from these studies is that the TEA+ cation can interact with negatively charged species through both direct coordination and longer-range electrostatic effects, which structure the intervening water molecules into well-defined hydrogen-bond networks. acs.org

This ability of AIMD to provide a quantum-mechanically accurate picture of local interactions is essential for benchmarking. By comparing the results of classical MD simulations (e.g., radial distribution functions, coordination numbers) against those from AIMD, researchers can identify deficiencies in classical force fields and systematically improve them. nih.govnih.gov

Interactive Table 2: Comparison of Computational Methods for Hydration Structure

This table compares findings and characteristics of classical MD and ab initio MD for studying ion hydration.

| Feature | Classical Molecular Dynamics (MD) | Ab Initio Molecular Dynamics (AIMD) |

|---|---|---|

| Underlying Principle | Uses pre-defined, empirical force fields to calculate interatomic forces. | Calculates interatomic forces on-the-fly using quantum mechanical methods (e.g., DFT). acs.org |

| Computational Cost | Relatively low, allowing for large systems ( >100,000 atoms) and long timescales (microseconds). nih.gov | Very high, typically limited to smaller systems (~100s of atoms) and shorter timescales (picoseconds). nih.gov |

| Accuracy of Interactions | Dependent on the quality and parameterization of the force field. May struggle with polarization and charge transfer. | High accuracy, as it explicitly models electronic structure. Considered a benchmark standard. nih.govnih.gov |

| Example Finding (TMA+ Hydration) | Different force fields can produce conflicting hydration patterns that are difficult to distinguish experimentally. nih.gov | Provides a benchmark hydration structure that can be used to validate and select the most accurate classical force field. nih.gov |

| Example Finding (Ion Hydration Shells) | Can produce overly structured or disordered solvation shells depending on the force field. nih.gov | Generally provides a more accurate and flexible description of the solvation shell, consistent with experimental data. nih.gov |

Biological and Pharmacological Research on Tetraethylammonium Ion Tea+ in Hydrated Environments

Mechanisms of Potassium Channel Blockade by Tetraethylammonium (B1195904) Ions

Tetraethylammonium is a well-characterized, non-specific blocker of K+ channels, capable of inhibiting potassium currents from both the extracellular and intracellular sides of the cell membrane, albeit with varying potency. elifesciences.org Its mechanism of action involves physically occluding the ion conduction pathway, thereby preventing the flow of potassium ions. nih.gov

TEA+ interacts with a broad range of potassium channels, including voltage-gated (Kv) and calcium-activated (KCa) potassium channels. drugbank.com The sensitivity to TEA+ varies significantly among different types of potassium channels. For instance, in the context of voltage-activated K+ channels, the fast inactivation of the wild-type Shaker channel is sensitive to intracellular application of TEA+, which appears to compete with the binding of the inactivation particle. pnas.org In contrast, a slower inactivation mechanism is affected by TEA+ applied to the extracellular side. pnas.org

Studies on cloned voltage-dependent potassium channels have revealed that the affinity for extracellular TEA+ can differ by as much as 700-fold between different channel subtypes. nih.gov For example, the RBK1 channel exhibits a high affinity for TEA+, while the RBK2 channel has a much lower affinity. nih.gov This difference in sensitivity has been attributed to specific amino acid residues within the channel's pore. nih.gov

In the case of calcium-activated K+ channels (KCa), TEA+ has been shown to induce a "flickery block," where the channel rapidly fluctuates between the blocked and unblocked states. nih.gov Research on KCa channels in arterial myocytes demonstrated that external TEA+ binds in a 1:1 stoichiometry with dissociation constants (Kd) of 196 µM in rats and 159 µM in rabbits at 0 mV. nih.gov Interestingly, the blockade of these channels by TEA+ is largely independent of the channel's activation state. nih.gov In anterior pituitary cells, the sensitivity of Ca2+-activated K+ channels to TEA+ is significantly higher on the internal side of the membrane (Kd of 0.08 mM) compared to the external side (Kd of 52.2 mM). nih.gov

Table 1: Comparative Affinity of TEA+ for Different Potassium Channels

| Channel Type | Tissue/Cell Type | TEA+ Application | Dissociation Constant (Kd) / IC50 | Reference |

|---|---|---|---|---|

| Voltage-Gated K+ Channel (RBK1) | Cloned (Xenopus oocytes) | Extracellular | 0.3 mM | nih.gov |

| Voltage-Gated K+ Channel (RGK5) | Cloned (Xenopus oocytes) | Extracellular | 11 mM | nih.gov |

| Voltage-Gated K+ Channel (RBK2) | Cloned (Xenopus oocytes) | Extracellular | >200 mM | nih.gov |

| Calcium-Activated K+ Channel | Rat Arterial Myocytes | Extracellular | 196 µM (at 0 mV) | nih.gov |

| Calcium-Activated K+ Channel | Rabbit Arterial Myocytes | Extracellular | 159 µM (at 0 mV) | nih.gov |

| Calcium-Activated K+ Channel | AtT-20/D16-16 Pituitary Cells | Intracellular | 0.08 mM | nih.gov |

| Calcium-Activated K+ Channel | AtT-20/D16-16 Pituitary Cells | Extracellular | 52.2 mM | nih.gov |

| Kv2.1 | - | - | IC50 around 0.2 mM (internal) and 5 mM (external) | elifesciences.org |

The prokaryotic potassium channel KcsA has served as a crucial model for understanding the structural basis of TEA+ blockade. researchgate.netnorthwestern.edu Crystallography studies have shown that TEA+ can bind at both the external and internal entrances of the selectivity filter. nih.govnih.gov The binding of TEA+ is proposed to mimic a potassium ion at the dehydration transition step during permeation. researchgate.netnih.gov

The high affinity of TEA+ for many potassium channels is dependent on the presence of aromatic amino acid residues, such as tyrosine or phenylalanine, at the mouth of the pore. researchgate.net In KcsA, the residue Tyr82 is a key determinant for TEA+ binding. researchgate.net The interaction between the quaternary ammonium (B1175870) group of TEA+ and the aromatic ring of these residues is thought to involve nonpolar forces. umt.edu Molecular dynamics simulations have confirmed that TEA+ forms stable complexes at both entrances of the KcsA selectivity filter. nih.gov These studies also show that mutating the Tyr82 residue significantly reduces the binding affinity for external TEA+, highlighting the importance of hydrophobic interactions in the binding process. nih.gov

The binding of TEA+ directly obstructs the pathway for K+ ions, thereby blocking ion conduction. nih.gov This blockade alters the occupancy of ions within the selectivity filter, which is the narrowest part of the pore responsible for selecting K+ ions over other ions. researchgate.netnih.gov The interaction between TEA+ and the permeant ions is complex and can be mutually destabilizing, contributing to the voltage-dependence of the block. researchgate.netnih.gov

In the Kv2.1 channel, the efficacy of TEA+ block is dependent on the occupancy of the selectivity filter by K+ ions. nih.govnih.gov For TEA+ to effectively block the channel, at least one of the K+ binding sites within the selectivity filter must be occupied. nih.govnih.gov This suggests a cooperative interaction between the permeant ion and the blocking molecule. The affinity of the selectivity filter for K+ ions is, in turn, modulated by whether other sites in the pore are occupied, indicating significant ion-ion interactions within the filter. nih.govnih.gov

The sensitivity of potassium channels to TEA+ can be dramatically altered through site-directed mutagenesis and by combining different channel subunits to form heterotetramers. nih.govnih.gov Studies on the virus-encoded potassium channel Kcv have identified Leu70 as a key amino acid residue in determining TEA+ sensitivity. nih.govrupress.org By mutating this single residue, the sensitivity of the Kcv channel to TEA+ can be changed by as much as 1,000-fold, from approximately 100 µM to 100 mM. nih.govnih.govrupress.org

Neurological and Muscle Physiology Research Applications

The ability of TEA+ to block potassium channels has made it an invaluable pharmacological agent for studying neuronal and muscle physiology. By inhibiting K+ currents, TEA+ prolongs the duration of action potentials, which has profound effects on neurotransmitter release and muscle contraction.

TEA+ has been shown to modulate synaptic transmission in autonomic ganglia. drugbank.com In studies of the rabbit saphenous artery, TEA+ at concentrations above 3.5 mM caused depolarization of the smooth muscle cells, and at concentrations above 5 mM, it induced spontaneous electrical and mechanical activity. nih.gov At lower concentrations (2.0 mM), TEA+ significantly enhanced neuromuscular transmission by increasing the amount and duration of neurotransmitter release per nerve impulse. nih.gov This is thought to occur because the blockade of potassium channels by TEA+ broadens the action potential in the presynaptic nerve terminal, leading to a greater influx of calcium and consequently more neurotransmitter release. nih.gov These findings suggest that under normal physiological conditions, the propagation of an action potential through the extensive branching of autonomic nerve terminals may be unreliable, and TEA+ enhances this propagation. nih.gov

Effects on Vascular Smooth Muscle Contractility and Membrane Properties

Tetraethylammonium chloride (TEA) has been shown to exert distinct effects on the smooth muscle cells of the rabbit main pulmonary artery. These effects can be categorized into two types based on their onset and nature.

With a rapid onset, TEA induces depolarization of the cell membrane, an increase in membrane resistance, and anomalous rectification. nih.gov It can also lead to the generation of spike potentials in response to depolarizing current pulses and produce tonic contractions. nih.gov A study demonstrated a linear relationship between the logarithm of TEA concentration (in the range of 10-100 mM) and the degree of membrane depolarization. Furthermore, at concentrations of 10 and 30 mM, TEA was observed to increase membrane resistance while decreasing core resistance, with the latter effect developing more slowly. nih.gov

The rapidly occurring effects of TEA on vascular smooth muscle cells are primarily attributed to a decrease in potassium conductance and an increase in calcium conductance. nih.gov The increase in calcium conductance may be a consequence of the blockade of potassium channels, although a direct effect on calcium channels cannot be ruled out. nih.gov

During prolonged exposure (greater than 30 minutes) to TEA, a different set of responses emerges. Phasic contractions develop progressively, and the vascular strips exhibit synchronized and powerful contractions in response to electrical stimulation. nih.gov These slowly developing effects are thought to be due to the formation of gap junctions or, less likely, an intracellular accumulation of TEA. nih.gov

TEA also modulates the effects of other vasoactive substances. For instance, it shifts the concentration-response curve for the contractile effect of noradrenaline to the left and enhances the maximum of noradrenaline-induced contractions. nih.gov In the presence of TEA, noradrenaline causes a more significant reduction in the membrane potential than under control conditions. nih.gov

| Effect of Tetraethylammonium (TEA) on Vascular Smooth Muscle | Concentration | Onset | Key Findings |

| Membrane Depolarization | 10-100 mM | Rapid | Linear relationship between log TEA concentration and depolarization. |

| Membrane Resistance | 10 and 30 mM | Rapid | Increased membrane resistance. |

| Core Resistance | 10 and 30 mM | Slower | Decreased core resistance. |

| Contractility | Not Specified | Rapid | Induces tonic contractions. |

| Contractility | Not Specified | Prolonged (>30 min) | Induces progressive phasic contractions. |

| Response to Noradrenaline | 10 mM | Not Applicable | Potentiates noradrenaline-induced contractions and membrane depolarization. |

Inhibition of Peroxynitrite-Induced Relaxation in Arterial Tissues

Peroxynitrite (ONOO-), a reactive nitrogen species, is known to induce vascular dysfunction. Research has shown that peroxynitrite can lead to arteriolar smooth muscle cell membrane hyperpolarization and subsequent arteriolar hyporeactivity. nih.gov This effect is concentration-dependent, with significant hyperpolarization observed at concentrations of 50 µM and 100 µM. nih.gov

The study of peroxynitrite-induced arteriolar hyporeactivity has revealed a role for potassium channels in this process. The administration of tetraethylammonium (TEA), a known potassium channel blocker, was found to partially reverse the arteriolar hyporeactivity induced by peroxynitrite. nih.gov This finding suggests that the mechanism of peroxynitrite's effect on vascular tone involves, at least in part, the activation of potassium channels, and that TEA can counteract this effect.

| Compound | Effect on Arteriolar Reactivity | Role of Potassium Channels | Effect of Tetraethylammonium (TEA) |

| Peroxynitrite (ONOO-) | Decreases arteriolar reactivity in a time- and concentration-dependent manner. | Induces membrane hyperpolarization, suggesting potassium channel activation. | Partially reverses the peroxynitrite-induced arteriolar hyporeactivity. |

Role in Nicotinic Acetylcholine Receptor Modulation

Tetraethylammonium (TEA) has been identified as a modulator of nicotinic acetylcholine (ACh) receptor function. nih.gov It is characterized as a weak agonist of the nicotinic receptor. nih.gov Studies on mouse muscle adult-type nicotinic acetylcholine receptors have shown that even at high concentrations (up to 5 mM), TEA does not elicit single-channel clusters. nih.gov

When co-applied with a strong agonist like carbamylcholine (CCh), TEA acts as a competitive antagonist, decreasing the effective opening rate of the receptor channels. nih.gov Kinetic analysis of currents elicited by both CCh and TEA has allowed for an estimation of the receptor's affinity for TEA to be approximately 1 mM. nih.gov

Furthermore, at millimolar concentrations, TEA inhibits nicotinic receptor currents by depressing the single-channel amplitude, an effect with an IC50 of 2-3 mM. nih.gov This action resembles a standard open-channel block. However, the decrease in channel amplitude is not accompanied by an increase in the mean burst duration, which suggests that a simple linear open-channel blocking mechanism is not applicable. nih.gov A proposed mechanism that could account for these experimental findings is one in which receptors blocked by TEA can also close. nih.gov

| Interaction of Tetraethylammonium (TEA) with Nicotinic Acetylcholine Receptors | Finding |

| Agonist Activity | Weak agonist; does not induce single-channel clusters at concentrations up to 5 mM. |

| Antagonist Activity | Acts as a competitive antagonist when co-applied with carbamylcholine (CCh), decreasing the effective channel opening rate. |

| Receptor Affinity (for TEA) | Estimated to be approximately 1 mM. |

| Inhibition of Receptor Currents | Depresses single-channel amplitude at millimolar concentrations (IC50 of 2-3 mM). |

| Mechanism of Block | Does not follow a linear open-channel blocking mechanism; a model where blocked receptors can close is suggested. |

Applications in Advanced Materials Science and Engineering

Integration into Deep Eutectic Solvents (DESs) and Ionic Liquids

Performance as Thermodynamic Hydrate (B1144303) Inhibitors in Gas Systems

Currently, there is limited specific data available in the public domain detailing the performance of tetraethylammonium (B1195904) chloride hydrate as a thermodynamic hydrate inhibitor in gas systems. Thermodynamic inhibitors function by altering the chemical potential of water, thereby shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. While various salts, such as sodium chloride (NaCl), are known to act as thermodynamic inhibitors by reducing water activity, research on the specific efficacy of tetraethylammonium chloride hydrate for this purpose is not extensively documented in available literature. nih.govnih.gov Other quaternary ammonium (B1175870) salts, particularly those with longer alkyl chains like tetrabutylammonium (B224687) salts, have been investigated more as kinetic inhibitors or anti-agglomerants rather than true thermodynamic inhibitors. wikipedia.org These compounds are designed to delay hydrate nucleation or prevent formed hydrate crystals from agglomerating and causing blockages. wikipedia.org

Application as a Phase-Transfer Catalyst

Tetraethylammonium chloride (TEAC) hydrate is recognized for its utility as a phase-transfer catalyst (PTC). youtube.com In this role, the tetraethylammonium cation pairs with an anionic reactant, transporting it from an aqueous phase into an organic phase where it can react with an organic substrate. This process overcomes the mutual insolubility of the reactants, enabling or accelerating the reaction. The effectiveness of TEAC is often compared with its bromide (TEAB) and iodide (TEAI) counterparts, with the choice of salt sometimes influencing the reaction's outcome and yield. youtube.com

Research has demonstrated that this compound can be an effective co-catalyst in specific organic reactions. A notable example is in the synthesis of diarylureas from arylamines, nitroaromatics, and carbon monoxide. In this particular synthesis, TEAC has been shown to produce better yields compared to tetraethylammonium bromide (TEAB) or tetraethylammonium iodide (TEAI). youtube.com This suggests that the chloride anion plays a beneficial role in the catalytic cycle, making TEAC the more efficacious choice for this application.

| Reaction | Catalyst System | Observation | Reference |

| Diarylurea Synthesis | Arylamine, Nitroaromatic, CO | TEAC as a co-catalyst gives superior yields compared to TEAB or TEAI. | youtube.com |

This compound serves as a phase-transfer catalyst in various alkylation reactions conducted in a two-phase system, typically involving aqueous sodium hydroxide (B78521) and an organic solvent. youtube.com Its catalytic activity facilitates the transfer of the hydroxide anion into the organic phase, where it can deprotonate the substrate, which then undergoes alkylation.

Specific applications include:

Geminal Di-alkylation: It is used in the di-alkylation of fluorene (B118485) with alkyl halides. youtube.com

N-alkylation: It effectively catalyzes the N,N-dialkylation of aniline (B41778) and the N-alkylation of carbazole (B46965) using alkyl halides as the alkylating agents. youtube.com

The table below summarizes these applications.

| Reaction Type | Substrate | Reagents | Role of TEAC | Reference |

| Geminal Di-alkylation | Fluorene | Alkyl halide, aqueous NaOH | Phase-Transfer Catalyst | youtube.com |

| N,N-dialkylation | Aniline | Alkyl halide, aqueous NaOH | Phase-Transfer Catalyst | youtube.com |

| N-alkylation | Carbazole | Alkyl halide, aqueous NaOH | Phase-Transfer Catalyst | youtube.com |

Electrochemical Research Utilizing Tetraethylammonium Chloride Hydrate

Use as a Supporting Electrolyte in Non-Aqueous and Aqueous Systems

Tetraethylammonium (B1195904) chloride (TEAC) is frequently employed as a supporting electrolyte in electrochemical studies to enhance the conductivity of the solution and to mitigate the iR drop, which is the potential drop due to the resistance of the electrolyte. researchgate.net This ensures more precise and reproducible results in techniques like cyclic voltammetry. researchgate.net When dissolved, TEAC dissociates into the tetraethylammonium cation ([N(C₂H₅)₄]⁺) and the chloride anion (Cl⁻), which are responsible for carrying charge through the solution. researchgate.net

A key advantage of using TEAC is the large, symmetrical structure and low mobility of the tetraethylammonium cation compared to smaller inorganic ions. researchgate.net This characteristic helps to reduce the migration of the electroactive species under the influence of the electric field, which is crucial for accurate measurements. researchgate.net Furthermore, the TEA cation is relatively electrochemically inert, meaning it does not typically undergo redox reactions within the potential windows commonly used for experiments. researchgate.net

In aqueous systems , tetraethylammonium chloride is highly soluble. acs.org Its presence can influence the structure of the electrical double layer at the electrode-solution interface and affect the hydration of ions. The hydrophobic nature of the alkyl chains on the TEA cation can alter the arrangement of water molecules at the interface, which in turn can influence the kinetics of electrochemical reactions. acs.orgnih.gov For example, smaller cations like TEA⁺ are less effective at displacing interfacial water compared to larger tetraalkylammonium cations, a factor that can promote certain reaction pathways that require the presence of water for stabilization of intermediates. acs.orgnih.gov

The properties of tetraethylammonium chloride hydrate (B1144303) as a supporting electrolyte are summarized in the table below.

| Property | Description | References |

| Molecular Formula | [N(C₂H₅)₄]Cl · xH₂O | sigmaaldrich.comnih.gov |

| Solubility in Water | High; reported as 1410 g/L at 20°C. | rsc.org |

| Solubility in Organic Solvents | Freely soluble in polar organic solvents such as ethanol (B145695), chloroform, and acetone. Used in acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). | acs.orgacs.org |

| Primary Function | Increases solution conductivity, minimizes iR drop, and reduces mass transport by migration of the electroactive species. | researchgate.net |

| Key Feature | The large, symmetrical, and electrochemically stable tetraethylammonium cation influences the electrical double-layer structure and reaction kinetics. | researchgate.netnih.gov |

| Common Applications | Cyclic voltammetry, electrocatalysis (e.g., CO₂ reduction), studies of membrane transport, and as an electrolyte in supercapacitors (typically as a tetrafluoroborate (B81430) or perchlorate (B79767) salt). | researchgate.netnih.govsigmaaldrich.com |

Electrochemical Impedance Spectroscopy Studies on Hydrate Formation

Specific research findings on the use of Electrochemical Impedance Spectroscopy (EIS) to study the formation of tetraethylammonium chloride hydrate could not be located in the available search results. While EIS is a powerful technique for analyzing processes involving changes in electrical properties, such as the hydration of other materials like cement, researchgate.net dedicated studies applying it to the formation of tetraethylammonium chloride's own hydrate structure were not found.

Differential Electrochemical Mass Spectrometry for Cation Stability during Reduction Processes

No specific studies utilizing Differential Electrochemical Mass Spectrometry (DEMS) to analyze the stability of the tetraethylammonium cation from this compound during reduction processes were identified in the search results. Research exists on the electrochemical reduction and stability of quaternary ammonium (B1175870) cations in general, which suggests that they can degrade into tertiary amines and alkyl radicals. nih.gov DEMS is a known technique for detecting volatile products in electrochemical reactions, rsc.orgresearchgate.net but its direct application to determine the stability of the TEA cation during reduction could not be confirmed from the provided sources.

Supramolecular Chemistry and Host Guest Interactions Involving Tetraethylammonium Chloride Hydrate

Encapsulation and Molecular Recognition within Supramolecular Hosts

The encapsulation of guest species within the cavities of larger host molecules is a fundamental concept in supramolecular chemistry. The process is driven by non-covalent interactions, leading to the formation of stable host-guest complexes. The tetraethylammonium (B1195904) ([NEt₄]⁺) cation, with its distinct size and charge, is a subject of interest for molecular recognition by various synthetic hosts.

Key interactions that govern the binding of cationic guests like [NEt₄]⁺ include cation-π interactions, hydrogen bonding, and ion-dipole forces. nih.govresearchgate.net Supramolecular hosts such as calixarenes and cucurbiturils are well-suited for recognizing and encapsulating such guests. researchgate.netnih.gov

Calixarenes: These macrocycles possess a hydrophobic cavity and a π-rich aromatic surface, making them ideal for binding cations through cation-π interactions. mdpi.com Research on the complexation of various alkylammonium ions with p-tert-butylcalix researchgate.netarene has shown that the cavity can indeed host these guests. nih.gov The recognition process is highly dependent on the guest's size and the nature of the counter-anion. The use of weakly coordinating anions, for instance, can facilitate the entry of the cation into the host's cavity. nih.gov While detailed studies often focus on smaller or more flexible ammonium (B1175870) ions, the principles of cation-π and hydrogen bonding interactions are central to the recognition of the tetraethylammonium cation as well. nih.govmdpi.com

Cucurbiturils: This family of barrel-shaped macrocycles (Cucurbit[n]urils, or CB[n]) features a hydrophobic cavity and two electron-negative carbonyl portals. researchgate.netnih.gov These features allow them to bind a wide range of cationic and amphiphilic guests in aqueous solutions with high affinity. researchgate.netmdpi.com The primary driving forces for complexation are the hydrophobic effect, which expels water molecules from the cavity, and strong ion-dipole interactions between the cation and the carbonyl portals. researchgate.net While extensive research exists on the encapsulation of various drug molecules and other organic cations, the specific binding parameters with the tetraethylammonium cation depend on the cavity size of the cucurbituril (B1219460) host (e.g., CB nih.gov, CB wikipedia.org, CB nih.gov). researchgate.netqueensu.ca

The recognition of the tetraethylammonium cation is not limited to synthetic macrocycles but is also a critical aspect of its biological activity, where it interacts with the binding sites of ion channels. nih.govnih.gov Studies have identified specific amino acid residues within the external mouth of potassium channels that are crucial determinants of tetraethylammonium affinity, highlighting the role of nonionic forces in this biological molecular recognition process. nih.gov

| Host Type | Key Binding Interactions | Factors Influencing Recognition |

| Calixarenes | Cation-π interactions, Hydrogen bonding | Guest size, Host conformation, Counter-anion |

| Cucurbiturils | Hydrophobic effect, Ion-dipole interactions | Cavity diameter (n-value), Guest charge and hydrophobicity |

| Biological Channels | Nonionic forces, Shape complementarity | Specific amino acid residues at the binding site |

Design and Synthesis of Supramolecular Assemblies Utilizing Tetraethylammonium Salts

Tetraethylammonium salts are not merely passive guests; they are frequently employed as essential components in the design and synthesis of complex supramolecular assemblies, most notably in the field of materials chemistry. The tetraethylammonium (TEA⁺) cation often functions as a template or an organic structure-directing agent (OSDA) in the crystallization of microporous materials like zeolites.

The synthesis of zeolites, which are crystalline aluminosilicates with well-defined pore structures, typically requires an OSDA to guide the formation of a specific framework topology. The TEA⁺ cation has been systematically studied for this purpose. Its role transcends simple pore-filling; host-guest chemistry principles, including electrostatic interactions and coordination, are critical to the templating process.

Key research findings on the role of TEA⁺ in supramolecular assembly include:

Template-Framework Interactions: The conformation of the occluded TEA⁺ cation within the zeolite framework is closely linked to the framework's structure, chemical composition, and synthesis conditions. Studies have shown two distinct regimes: in frameworks with large stabilization energy differences (e.g., BEA, LTA, MFI), only a single conformer of TEA⁺ is found. In frameworks with smaller energy differences (e.g., AEI, AFI, CHA), a distribution of conformers is observed, which can be influenced by the presence of different heteroatoms in the framework.